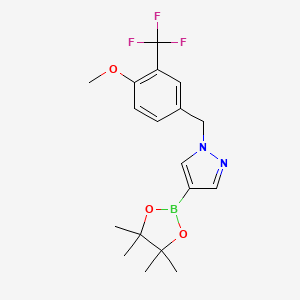

1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

The compound 1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1604036-72-7) is a boronic ester-functionalized pyrazole derivative. Its structure features a benzyl group substituted with methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups at the 4- and 3-positions, respectively, coupled to a pyrazole ring bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery, particularly in kinase inhibitor synthesis .

Properties

IUPAC Name |

1-[[4-methoxy-3-(trifluoromethyl)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BF3N2O3/c1-16(2)17(3,4)27-19(26-16)13-9-23-24(11-13)10-12-6-7-15(25-5)14(8-12)18(20,21)22/h6-9,11H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCRENXJXKGBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole core and various functional groups such as methoxy and trifluoromethyl. The presence of the boron-containing dioxaborolane moiety enhances its chemical reactivity and potential biological interactions.

1. Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds similar to the one have been shown to inhibit specific kinases involved in cancer progression. In particular, the inhibition of ALK (anaplastic lymphoma kinase) has been highlighted as a promising target for cancer therapy. The compound's structural features may enhance its binding affinity to these targets.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(... | ALK1 | 7 | |

| 1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(... | ALK2 | 14 | |

| 1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(... | ALK6 | 88 |

The mechanism of action for this compound involves the selective inhibition of various kinases that play critical roles in cell signaling pathways. By targeting these kinases, the compound can disrupt the signaling necessary for tumor growth and survival. The presence of the trifluoromethyl group is believed to enhance lipophilicity and improve cellular uptake.

3. Selectivity and Off-target Effects

A comprehensive profiling of similar compounds has shown varying degrees of selectivity towards different kinases. For example, while some compounds exhibit potent inhibition against ALK1 and ALK2, they may show reduced activity against ALK4 and ALK5. Understanding this selectivity is crucial for minimizing off-target effects that could lead to unwanted side effects in clinical applications.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives similar to our compound:

- Case Study 1 : A study investigating a related pyrazole compound demonstrated significant antitumor activity in xenograft models. The compound was administered at varying doses, revealing dose-dependent inhibition of tumor growth.

- Case Study 2 : Another study focused on the pharmacokinetics and bioavailability of pyrazole derivatives, indicating that modifications to the molecular structure can significantly impact their therapeutic efficacy.

Scientific Research Applications

Medicinal Chemistry

The compound's pyrazole core is significant due to its association with various biological activities. Pyrazoles are known for their potential as antimicrobial , anticancer , and anti-inflammatory agents .

- Anticancer Activity : Research has shown that pyrazole derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in colorectal cancer models . The incorporation of the trifluoromethyl group may enhance these effects by improving the compound's interaction with biological targets.

- Antimicrobial Properties : Similar pyrazole derivatives have been evaluated for their antimicrobial efficacy. They have shown promising results against various pathogens, indicating that this compound could potentially be developed into an effective antimicrobial agent .

Material Science

In material science, the boron-containing moiety of the compound is particularly valuable. Boron compounds are widely used in:

- Organic Synthesis : The dioxaborolane group can participate in cross-coupling reactions, making it a versatile intermediate in synthesizing complex organic molecules . This functionality is crucial for developing new materials with specific properties.

- Drug Delivery Systems : The unique structure allows for potential applications in targeted drug delivery systems. The ability to modify the release rate of drugs can be enhanced by utilizing this compound as a carrier due to its favorable solubility and stability characteristics .

Case Study 1: Anticancer Activity Evaluation

A study explored the synthesis of various pyrazole derivatives and their anticancer activities against human cancer cell lines. The results indicated that compounds similar to 1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibited significant cytotoxicity against colorectal carcinoma cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives from pyrazole frameworks demonstrated that modifications to the structure (such as introducing trifluoromethyl groups) could significantly enhance biological activity. The study highlighted that these modifications could lead to compounds with improved selectivity and reduced side effects compared to traditional therapies .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl substituent's electronic and steric properties significantly influence reactivity and biological activity. Key analogs include:

Key Findings :

Variations in the Pyrazole Core and Boronate Position

Key Findings :

Key Findings :

- Microwave-assisted synthesis improves reaction rates but may lower yields for sterically hindered compounds .

- Pd catalysts (e.g., PdCl₂(PPh₃)₂) are critical for efficient coupling of electron-deficient aryl bromides .

Structural and Functional Insights

- Boronates : The pinacol boronate group enables versatile cross-coupling but requires anhydrous conditions to prevent hydrolysis .

- Trifluoromethyl Group : Enhances binding to hydrophobic kinase pockets (e.g., EGFR inhibitors) but increases molecular weight .

- Crystal Packing: Halogenated analogs (e.g., 4-Cl, 4-F) exhibit isostructural packing with minor adjustments for substituent size .

Preparation Methods

Preparation of the Boronate-Substituted Pyrazole Intermediate

A common starting material is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole or its derivatives. The boronate ester is introduced typically via borylation of a pyrazole precursor or by using commercially available boronate-substituted pyrazoles.

- Example procedure:

- To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in DMF, sodium hydride (NaH, 60% dispersion in mineral oil) is added portionwise at 0 °C.

- After stirring at 0 °C for 2 minutes and then at room temperature for 30 minutes, an electrophile such as (2-(chloromethoxy)ethyl)trimethylsilane is added dropwise.

- The reaction mixture is stirred overnight at ambient temperature.

- Work-up involves quenching with saturated ammonium chloride solution, extraction with ethyl acetate, washing, drying, and concentration to yield the protected pyrazole boronate ester intermediate with yields around 60-86%.

Benzylation with 4-Methoxy-3-(trifluoromethyl)benzyl Electrophiles

The key step to introduce the 1-(4-methoxy-3-(trifluoromethyl)benzyl) substituent involves nucleophilic substitution on the pyrazole nitrogen:

- Typical conditions:

- The boronate-substituted pyrazole is deprotonated using a base such as potassium carbonate (K2CO3) or sodium hydride in polar aprotic solvents like N-methylpyrrolidinone (NMP) or DMF.

- The benzylating agent, e.g., 4-methoxy-3-(trifluoromethyl)benzyl chloride or a similar halide, is added dropwise at room temperature.

- The reaction is stirred for 0.75 to 1 hour at room temperature or up to 16 hours depending on the electrophile reactivity.

- The crude reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated.

- The product is often used directly in subsequent steps or purified by column chromatography.

Catalytic Cross-Coupling for Complex Substitutions

For more complex derivatives or to introduce additional aromatic substituents, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are employed:

- Example:

- A mixture of the boronate-substituted pyrazole, an aryl bromide (such as 2-(3-bromophenyl)-1,1,1-trifluorobut-3-yn-2-ol), cesium carbonate as base, and Pd(dppf)Cl2 catalyst in dioxane/water solvent is heated under microwave irradiation at 110 °C for 30 minutes.

- After reaction completion, the mixture is purified by column chromatography to afford the coupled product in moderate yields (~42%).

Reaction Conditions and Yields Summary

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazole boronate ester formation | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, NaH, (2-(chloromethoxy)ethyl)trimethylsilane | DMF | 0 °C to RT | Overnight | 60-86 | Stirring at 0 °C then RT; work-up with NH4Cl |

| Benzylation with substituted benzyl chloride | Boronate-pyrazole, K2CO3, 4-methoxy-3-(trifluoromethyl)benzyl chloride | NMP or DMF | RT | 0.75-16 h | Not specified | Reaction under N2, extraction and drying |

| Suzuki-Miyaura coupling | Boronate-pyrazole, aryl bromide, Cs2CO3, Pd(dppf)Cl2 | Dioxane/H2O | 110 °C | 0.5 h | ~42 | Microwave heating, purification by chromatography |

Mechanistic Insights

- The pyrazole nitrogen is deprotonated by a strong base (NaH or K2CO3), generating a nucleophilic site.

- The nucleophile attacks the benzyl halide electrophile in an SN2 reaction, forming the N-benzylated pyrazole.

- The boronate ester remains intact under these mild basic conditions, allowing further functionalization.

- In cross-coupling, the boronate ester acts as the organoboron partner in Pd-catalyzed Suzuki coupling, enabling C-C bond formation with aryl halides.

Research Findings and Observations

- The use of sodium hydride in DMF at low temperature provides high conversion to protected pyrazole boronate esters with good yields.

- Potassium carbonate in NMP or DMF is effective for benzylation at room temperature with short reaction times.

- Microwave-assisted Suzuki coupling accelerates the reaction, providing moderate yields.

- Purification typically involves extraction and silica gel chromatography.

- The boronate ester functionality is stable under the reaction conditions used for benzylation and cross-coupling, which is critical for multi-step synthesis.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?

Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging its boronate ester group for subsequent Suzuki-Miyaura cross-coupling. Key steps include:

- Click Chemistry : Reaction of azide-functionalized precursors with alkynes (e.g., 1-ethynyl-4-methoxybenzene) in THF/water (1:1) at 50°C for 16 hours, using CuSO₄ and sodium ascorbate as catalysts .

- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane or dichloromethane/methanol is typically employed .

Q. Example Synthesis Conditions Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cycloaddition | CuSO₄, sodium ascorbate, THF/H₂O, 50°C, 16h | 60–61% | |

| Workup | Extraction with CH₂Cl₂, drying (Na₂SO₄), chromatography | - |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl and methoxy groups) and pyrazole/boronate integration .

- IR Spectroscopy : Identifies functional groups (e.g., B-O stretching at ~1350 cm⁻¹) .

- HPLC : Validates purity (>98%) and monitors byproducts during synthesis .

- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios .

Advanced Questions

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving the dioxaborolane group?

Answer: The boronate ester’s sensitivity to moisture and oxygen necessitates:

- Inert Conditions : Use Schlenk lines or gloveboxes for handling .

- Catalyst Optimization : Pd(PPh₃)₄ or PdCl₂(dppf) with degassed solvents (e.g., DMF/toluene) improves stability .

- Base Selection : K₂CO₃ or CsF enhances transmetallation efficiency .

Data Contradiction Example :

Yields may vary due to trace water in solvents. Replicating anhydrous conditions (e.g., molecular sieves) increased yields from 45% to 72% in analogous boronate systems .

Q. How should conflicting bioactivity data between computational docking and experimental assays be analyzed?

Answer: Discrepancies often arise from:

- Docking Model Limitations : Static models (e.g., 14α-demethylase lanosterol PDB:3LD6) may overlook protein flexibility .

- Assay Variability : MIC values for antifungal activity depend on fungal strain and incubation time .

- Metabolite Interference : Serum proteins in cell-based assays can bind the compound, reducing observed efficacy .

Q. Methodological Recommendations :

Q. What strategies optimize the stability of the dioxaborolane moiety during storage and reactions?

Answer:

- Storage : Argon-sealed vials at –20°C prevent hydrolysis .

- In Situ Protection : Use pinacol boronic esters as stable intermediates during multi-step syntheses .

- pH Control : Neutral or slightly acidic conditions minimize boronate degradation .

Example Stability Data :

Analogous dioxaborolane derivatives showed 95% stability over 30 days under argon vs. 60% degradation in air .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.